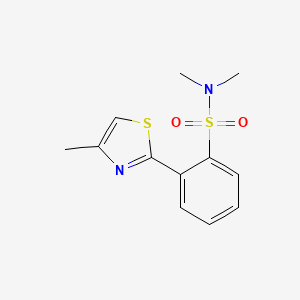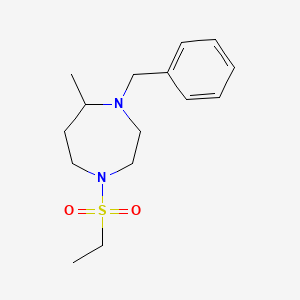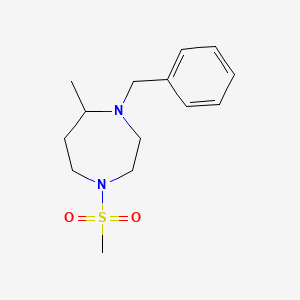
N-(1,2-dimethylbenzimidazol-5-yl)-6-methylpyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,2-dimethylbenzimidazol-5-yl)-6-methylpyridine-3-carboxamide, also known as DMXAA, is a small molecule that has gained interest in the scientific community due to its potential applications in cancer treatment. DMXAA was first discovered in the 1980s, and since then, numerous studies have been conducted to investigate its mechanism of action and potential therapeutic benefits.
作用机制
The mechanism of action of N-(1,2-dimethylbenzimidazol-5-yl)-6-methylpyridine-3-carboxamide is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor necrosis. N-(1,2-dimethylbenzimidazol-5-yl)-6-methylpyridine-3-carboxamide has been shown to stimulate the production of cytokines and chemokines, which recruit immune cells to the tumor site and promote anti-tumor activity. N-(1,2-dimethylbenzimidazol-5-yl)-6-methylpyridine-3-carboxamide has also been shown to induce tumor cell death through the disruption of the tumor vasculature.
Biochemical and physiological effects:
N-(1,2-dimethylbenzimidazol-5-yl)-6-methylpyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical models. It has been shown to induce the production of nitric oxide, which plays a role in the regulation of blood flow and immune function. N-(1,2-dimethylbenzimidazol-5-yl)-6-methylpyridine-3-carboxamide has also been shown to increase the production of reactive oxygen species, which can lead to oxidative stress and DNA damage in tumor cells.
实验室实验的优点和局限性
N-(1,2-dimethylbenzimidazol-5-yl)-6-methylpyridine-3-carboxamide has several advantages and limitations for use in laboratory experiments. One advantage is that it has a relatively simple chemical structure, which makes it easy to synthesize and purify. N-(1,2-dimethylbenzimidazol-5-yl)-6-methylpyridine-3-carboxamide also has a well-established mechanism of action and has been extensively studied in preclinical models. However, one limitation is that N-(1,2-dimethylbenzimidazol-5-yl)-6-methylpyridine-3-carboxamide has poor solubility in water, which can make it difficult to administer in vivo. N-(1,2-dimethylbenzimidazol-5-yl)-6-methylpyridine-3-carboxamide also has a relatively short half-life, which can limit its efficacy in some applications.
未来方向
There are several future directions for research on N-(1,2-dimethylbenzimidazol-5-yl)-6-methylpyridine-3-carboxamide. One area of interest is the development of new formulations or delivery methods that can improve the solubility and bioavailability of N-(1,2-dimethylbenzimidazol-5-yl)-6-methylpyridine-3-carboxamide. Another area of interest is the investigation of N-(1,2-dimethylbenzimidazol-5-yl)-6-methylpyridine-3-carboxamide in combination with other cancer treatments, such as immunotherapy and targeted therapy. Finally, there is a need for further preclinical and clinical studies to better understand the safety and efficacy of N-(1,2-dimethylbenzimidazol-5-yl)-6-methylpyridine-3-carboxamide in humans.
合成方法
N-(1,2-dimethylbenzimidazol-5-yl)-6-methylpyridine-3-carboxamide can be synthesized through a multi-step process involving the reaction of 2-aminopyridine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form an intermediate, which is then reacted with 1,2-dimethylbenzimidazole-5-carboxylic acid to yield N-(1,2-dimethylbenzimidazol-5-yl)-6-methylpyridine-3-carboxamide. The purity and yield of the final product can be improved through various purification techniques, such as column chromatography and recrystallization.
科学研究应用
N-(1,2-dimethylbenzimidazol-5-yl)-6-methylpyridine-3-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in various preclinical models, including lung, breast, and colon cancer. N-(1,2-dimethylbenzimidazol-5-yl)-6-methylpyridine-3-carboxamide has also been investigated for its ability to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.
属性
IUPAC Name |
N-(1,2-dimethylbenzimidazol-5-yl)-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-10-4-5-12(9-17-10)16(21)19-13-6-7-15-14(8-13)18-11(2)20(15)3/h4-9H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEGZSKQRQNKKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2-dimethylbenzimidazol-5-yl)-6-methylpyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-Chloro-2-(dimethylamino)phenyl]-3-[(2-hydroxycyclopentyl)methyl]urea](/img/structure/B7591135.png)

![1-[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]-3-[(2-hydroxycyclopentyl)methyl]urea](/img/structure/B7591141.png)
![Methyl 3-[(3,3-dimethylpyrrolidine-1-carbonyl)amino]-2-methylbenzoate](/img/structure/B7591150.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-methyl-2-(5-methylfuran-2-yl)piperidin-1-yl]ethanone](/img/structure/B7591161.png)


![1-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]-2-methylpropan-2-ol](/img/structure/B7591187.png)

![2-[(4-Ethyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one](/img/structure/B7591197.png)
![4-Ethyl-2-(imidazo[1,2-a]pyridin-2-ylmethyl)-1,3-thiazole](/img/structure/B7591201.png)

